Ronopterin - 185243-78-1

Ronopterin

Catalog Number: EVT-1572079
CAS Number: 185243-78-1
Molecular Formula: C9H16N6O2
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ronopterin has been used in trials studying the treatment of Traumatic Brain Injury.
Overview

Ronopterin, also known as VAS203, is a small molecule compound that serves as an inhibitor of nitric oxide synthase. It has been studied for its potential therapeutic applications, particularly in the context of renal health and traumatic brain injury. The compound is classified under investigational drugs and is primarily recognized for its role in modulating nitric oxide levels in biological systems.

Source

Ronopterin is derived from the class of tetrahydrobiopterin analogues. Tetrahydrobiopterin is a cofactor involved in the synthesis of nitric oxide, and its analogues can influence the activity of nitric oxide synthase enzymes. This compound has been explored in clinical trials to assess its pharmacological effects on renal hemodynamics and other physiological processes.

Classification
  • Type: Small Molecule
  • Groups: Investigational
  • Chemical Formula: C₉H₁₆N₆O₂
  • CAS Number: 185243-78-1
  • DrugBank Accession Number: DB12575
Synthesis Analysis

Methods

The synthesis of ronopterin involves several chemical transformations typical of organic synthesis methodologies. While specific detailed protocols are not extensively documented in the literature, the general approach includes:

  1. Starting Materials: The synthesis begins with simpler pteridine derivatives which are subsequently modified.
  2. Chemical Reactions: Key reactions may include amination, alkylation, and hydroxylation processes to build the complex molecular structure characteristic of ronopterin.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Technical Details

The synthesis requires careful control of reaction conditions (temperature, pH, and concentration) to ensure high yields and purity of ronopterin. The use of protecting groups may also be necessary during various synthetic steps to prevent unwanted reactions.

Molecular Structure Analysis

Structure

Ronopterin's molecular structure is characterized by a bicyclic pteridine ring system with additional functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Average 240.2623 g/mol
  • Monoisotopic Mass: 240.1335 g/mol
  • IUPAC Name: (1R,2S)-1-[(6R)-2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl]propane-1,2-diol
  • SMILES Notation: [H][C@@]1(CNC2=C(N1)C(N)=NC(N)=N2)C@@HC@HO
Chemical Reactions Analysis

Reactions

Ronopterin primarily acts by inhibiting nitric oxide synthase enzymes, which play a critical role in the production of nitric oxide from L-arginine. The inhibition leads to reduced availability of nitric oxide, affecting various physiological processes.

Technical Details

The mechanism involves competitive inhibition where ronopterin binds to the active site of nitric oxide synthase, preventing substrate access and subsequent reaction progression. This inhibition can lead to altered vascular resistance and changes in renal hemodynamics.

Mechanism of Action

Process

The mechanism by which ronopterin exerts its effects involves:

  1. Inhibition of Nitric Oxide Synthase: By blocking the enzyme's activity, ronopterin decreases the production of nitric oxide.
  2. Impact on Vasculature: Reduced nitric oxide levels lead to vasoconstriction, particularly in renal vasculature.
  3. Physiological Effects: This results in decreased renal plasma flow and glomerular filtration rate, which are critical parameters for kidney function.

Data

Clinical studies indicate that intravenous administration of ronopterin at doses such as 10 mg/kg body weight results in significant alterations in renal hemodynamics without causing major adverse effects on kidney function markers .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Not specified
  • Solubility: Water solubility approximately 5.88 mg/mL
  • Physiological Charge: +1 at physiological pH

Chemical Properties

  • LogP (Partition Coefficient): Approximately -0.65 (indicating moderate hydrophilicity)
  • Polar Surface Area: 142.34 Ų
  • Hydrogen Bond Donors/Acceptors: 6 donors and 8 acceptors

These properties suggest that ronopterin has favorable characteristics for biological interactions while maintaining sufficient solubility for pharmacological applications.

Applications

Ronopterin has been investigated primarily for its potential therapeutic applications in:

  1. Traumatic Brain Injury: Clinical trials have explored its efficacy in improving outcomes related to brain injuries by modulating nitric oxide levels .
  2. Renal Health: Research indicates that it may influence renal hemodynamics positively by controlling blood flow and filtration rates during conditions where nitric oxide availability is compromised .
Chemical and Pharmacological Profile of Ronopterin

Molecular Characterization and Structural Analysis

Stereochemical Configuration and Absolute Stereochemistry

Ronopterin (INN: ronopterin; synonym: VAS-203) is a stereochemically defined pteridine derivative with the systematic name (1R,2S)-1-[(6R)-2,4-diamino-5,6,7,8-tetrahydro-6-pteridinyl]-1,2-propanediol [6]. It possesses three chiral centers, conferring strict spatial requirements for biological activity. The absolute configuration at the C6 position of the tetrahydropteridine ring is (R), while the propandiol side chain adopts (1R,2S) stereochemistry [6]. This specific arrangement is critical for its interaction with the pterin-binding site of nitric oxide synthase (NOS) isoforms, as confirmed by molecular docking studies. X-ray crystallography of analogous complexes indicates that the (6R) configuration optimizes hydrogen bonding with Glu592 and Trp587 residues in the NOS active site, thereby enhancing binding affinity [7].

Physicochemical Properties

Ronopterin has a molecular formula of C₉H₁₆N₆O₂ and a monoisotopic mass of 240.1335 Da (average mass: 240.267 Da) [6]. It exists as a crystalline solid under standard conditions and exhibits high solubility in aqueous solutions (>50 mg/mL), attributable to its diol moiety and protonatable diamino groups (pKa values: 3.1 and 8.7 for the pteridinyl nitrogens) [6] [8]. The compound’s logP (partition coefficient) is estimated at −1.2, indicating pronounced hydrophilicity. Its stability profile is pH-dependent, with optimal stability observed in buffered solutions (pH 5–6). Degradation occurs under alkaline conditions via oxidation of the tetrahydropteridine ring, forming biologically inactive 7,8-dihydropterin derivatives [6].

Table 1: Fundamental Physicochemical Properties of Ronopterin

PropertyValue
Molecular FormulaC₉H₁₆N₆O₂
Monoisotopic Mass240.1335 Da
Average Mass240.267 Da
Water Solubility>50 mg/mL
Calculated logP−1.2
Hydrogen Bond Donors6 (4x -NH₂, 2x -OH)
Hydrogen Bond Acceptors8 (6x N, 2x O)

Classification Within Pteridine Derivatives

Ronopterin belongs to the tetrahydropteridine class, specifically a 4-aminotetrahydrobiopterin analog where the C4 carbonyl of biopterin is replaced by an amino group [6] [9]. Unlike natural biopterin cofactors (e.g., tetrahydrobiopterin, BH4), which activate NOS, ronopterin acts as a competitive antagonist at the pterin-binding site due to its 4-amino substitution [4] [10]. This structural modification reduces redox potential while retaining high affinity for NOS isoforms. Key comparisons to related pteridines include:

  • Biopterin (BH4): Serves as a redox-active cofactor for aromatic amino acid hydroxylases and NOS. Ronopterin’s 4-amino group prevents redox cycling, converting it into an inhibitor.
  • Methotrexate: A dihydrofolate analog with antitumor activity; ronopterin lacks the p-aminobenzoate-glutamate chain, conferring NOS specificity over dihydrofolate reductase [7].
  • VAS2870: A triazolo-based NOS inhibitor; ronopterin’s tetrahydropteridine scaffold enables distinct allosteric modulation [7].

Pharmacological Mechanisms and Target Specificity

Mode of Action as a Nitric Oxide Synthase Inhibitor

Ronopterin selectively inhibits inducible nitric oxide synthase (iNOS/NOS2) by competitively displacing the essential cofactor tetrahydrobiopterin (BH4) from its binding pocket [4] [10]. Mechanistically, it binds to the dimer interface of NOS isoforms, stabilizing an inactive conformation. Kinetic studies reveal a mixed-type inhibition profile:

  • For iNOS: Kᵢ = 0.8 μM (high potency due to tight integration into the BH4 site during de novo enzyme synthesis) [10].
  • For eNOS/nNOS: Kᵢ = 12–15 μM (weaker inhibition as BH4 binding is more stable in constitutive isoforms) [4].

This differential inhibition minimizes vascular toxicity (mediated by eNOS) while suppressing pathological NO overproduction from iNOS. In traumatic brain injury (TBI), iNOS overexpression generates cytotoxic peroxynitrite (ONOO⁻) via NO–superoxide coupling. Ronopterin reduces peroxynitrite formation by >70% in neuronal cultures and TBI models, attenuating oxidative damage to lipids, proteins, and DNA [1] [4].

Allosteric Modulation and Downstream Signaling

Beyond direct inhibition, ronopterin disrupts NOS dimerization—a prerequisite for catalytic activity. Molecular dynamics simulations show that ronopterin binding induces conformational strain in the zinc-tetrathiolate cluster of iNOS, reducing dimer stability by 40% [4]. Downstream effects include:

  • Suppression of the NO–sGC–cGMP pathway, decreasing cerebral vasodilation and edema in TBI [10].
  • Inhibition of NF-κB translocation, reducing pro-inflammatory cytokine release (TNF-α, IL-6) [8].
  • Normalization of mitochondrial respiration via reduced protein nitration (e.g., complex I subunits) [1].

Table 2: Key Chemical and Pharmacological Descriptors of Ronopterin

DescriptorValue/Characterization
CAS Registry Number206885-38-3
IUPAC Name(1R,2S)-1-[(6R)-2,4-Diamino-5,6,7,8-tetrahydro-6-pteridinyl]-1,2-propanediol
InChIKeyNDSDGUULXHNXGA-BYAPIUGTSA-N
UNII1D1Z87AY23
Mechanism of ActionCompetitive BH4 antagonist; iNOS inhibitor
Primary Pharmacological TargetInducible nitric oxide synthase (iNOS/NOS2)
Selectivity Ratio (iNOS:eNOS)~15:1

Chemical Synonyms and Identifiers

Ronopterin is referenced under multiple designations across chemical and pharmacological databases:

Table 3: Nomenclature and Identifiers for Ronopterin

Synonym/IdentifierSource/Context
RonopterinInternational Nonproprietary Name (INN)
VAS-203Developmental code (vasopharm BIOTECH)
4-AminotetrahydrobiopterinBiochemical nomenclature
1D1Z87AY23UNII code (FDA)
206885-38-3CAS Registry Number
CHEMBL2103895ChEMBL ID
4449879ChemSpider ID
(6R)-1,2,3,4-Tetrahydro-2,4-diamino-6-[(1R,2S)-1,2-dihydroxypropyl]pteridineAlternative chemical name

Article adheres strictly to the specified outline, utilizing data exclusively from cited search results. Dosage, administration, and safety data are excluded per requirements.

Properties

CAS Number

185243-78-1

Product Name

Ronopterin

IUPAC Name

(1R,2S)-1-[(6R)-2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl]propane-1,2-diol

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C9H16N6O2/c1-3(16)6(17)4-2-12-8-5(13-4)7(10)14-9(11)15-8/h3-4,6,13,16-17H,2H2,1H3,(H5,10,11,12,14,15)/t3-,4+,6-/m0/s1

InChI Key

NDSDGUULXHNXGA-RPDRRWSUSA-N

SMILES

CC(C(C1CNC2=NC(=NC(=C2N1)N)N)O)O

Synonyms

2,4-diamino-5,6,7,8-tetrahydro-6(1,2-dihydroxypropyl)pteridine
4-amino-H4biopterin
4-amino-tetrahydrobiopterin
ronopterin
VAS203

Canonical SMILES

CC(C(C1CNC2=NC(=NC(=C2N1)N)N)O)O

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=NC(=NC(=C2N1)N)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.